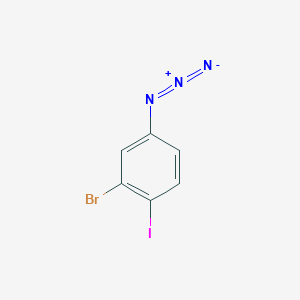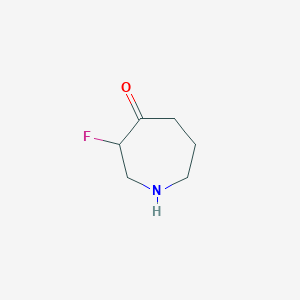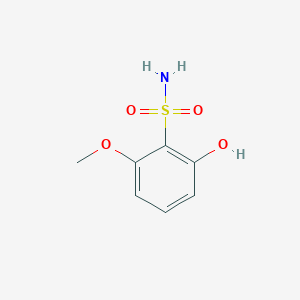![molecular formula C17H25NO5 B13508765 t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that features a combination of functional groups, including a tert-butyl ester, a methoxycarbonyl group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and potential reactivity.
Preparation Methods
The synthesis of tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. . The industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized under specific conditions.
Reduction: The pyran ring can be reduced to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active form of the compound. The methoxycarbonyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds include tert-butyl carbamate and other carbamate derivatives. Compared to these, tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its combination of functional groups and the presence of the pyran ring
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-methoxycarbonyl-3,6-dihydro-2H-pyran-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-8-5-12(6-9-18)13-7-10-22-11-14(13)15(19)21-4/h5H,6-11H2,1-4H3 |
InChI Key |
XHOXUWQTQNTYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(COCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


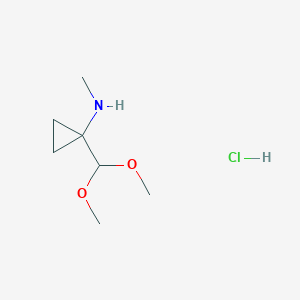
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
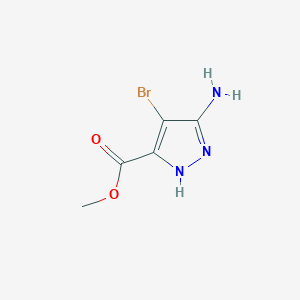
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
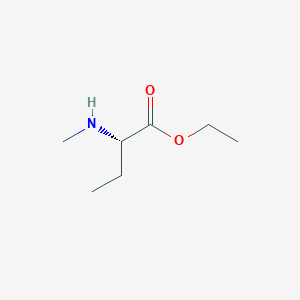
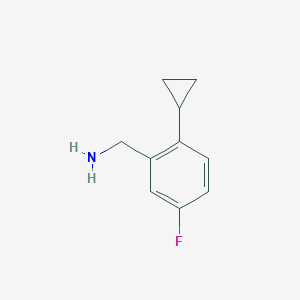
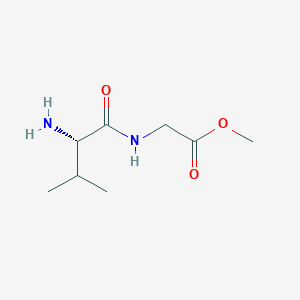
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
